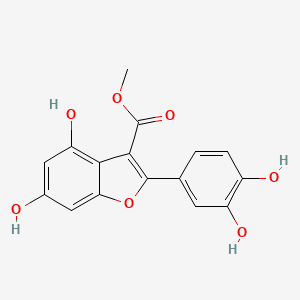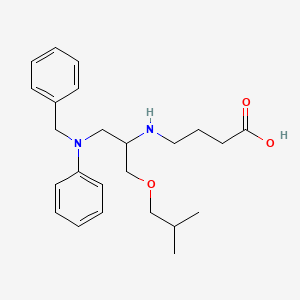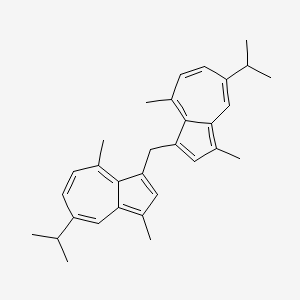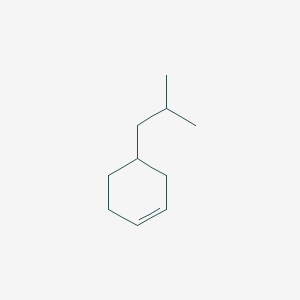
4-(2-Methylpropyl)cyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylpropyl)-cyclohexene is a cyclic olefin.
Scientific Research Applications
Dehydration and Analysis
The dehydration of 2-methyl-1-cyclohexanol, a process related to the production of 4-(2-Methylpropyl)cyclohexene, has been extensively studied as a popular laboratory exercise in organic chemistry. This study involves using gas chromatography and mass spectrometry to identify and quantify products like 4-methyl-1-cyclohexene, highlighting the importance of sensitive analytical techniques in understanding chemical reactions (Friesen & Schretzman, 2011).
Product Formation in Gas-Phase Reactions
Research on the gas-phase reactions of hydroxyl radicals and ozone with β-phellandrene has identified 4-Isopropyl-2-cyclohexen-1-one as a significant product. This finding is crucial for understanding the atmospheric chemistry of hydrocarbons and their reaction products (Hakola et al., 1993).
Polymerization Processes
The cationic polymerization of cyclohexene oxide, a related compound, has been achieved using a combination of benzoyltrimethylgermane and onium salts under UV irradiation. This study offers insights into photopolymerization mechanisms relevant to this compound (Durmaz et al., 2008).
Copolymerization Studies
Research on the copolymerization of ethylene with cyclohexene (a structurally similar molecule to this compound) has revealed notable effects of the cyclopentadienyl and anionic donor ligand on the efficiency of incorporating cyclohexene into the polymer chain. This study highlights the potential for similar reactivity in this compound (Wang et al., 2005).
Biosynthesis of Natural Products
An enzyme-catalyzed [4+2] cycloaddition, forming a cyclohexene ring, has been identified as a key step in the biosynthesis of spinosyn A, a natural insecticide. This research underscores the biological importance of cyclohexene structures, providing context for the relevance of compounds like this compound in natural processes (Kim et al., 2011).
Catalysis and Chemical Transformations
Studies on the allylic oxidation of cyclohexene using molecular oxygen and copper-based catalysts reveal mechanisms that could potentially be applicable to this compound. Such research is vital for understanding the catalytic transformations of cyclic hydrocarbons (Jiang et al., 2010).
properties
Molecular Formula |
C10H18 |
|---|---|
Molecular Weight |
138.25 g/mol |
IUPAC Name |
4-(2-methylpropyl)cyclohexene |
InChI |
InChI=1S/C10H18/c1-9(2)8-10-6-4-3-5-7-10/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
DIKGWGTXZINODC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CCC=CC1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



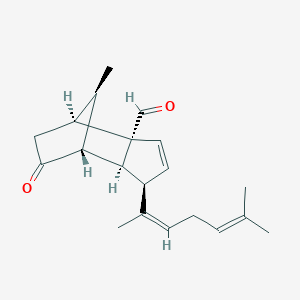
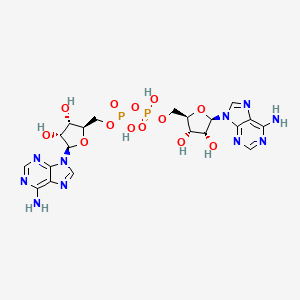
![N-[(2-methoxyphenyl)methyl]-2-methyl-3-prop-2-enoxy-6-indazolecarboxamide](/img/structure/B1250518.png)
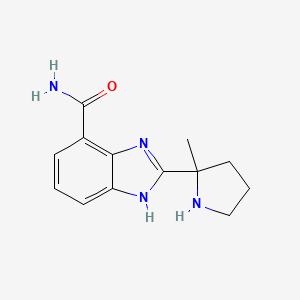
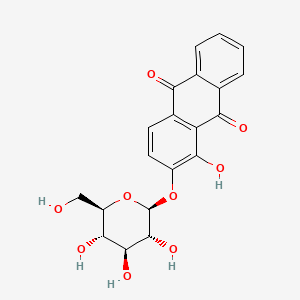
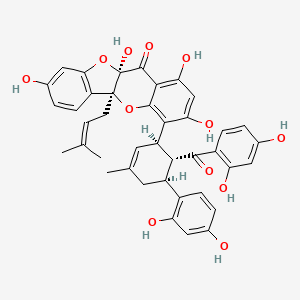

![(E,E)-1-[7-(1,3-Benzodioxol-5-yl)-2,6-heptadienoyl]piperidine](/img/structure/B1250526.png)
